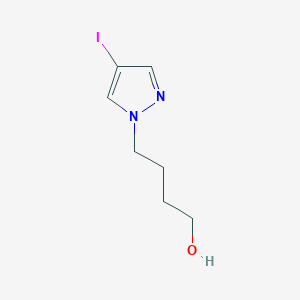
4-(4-iodo-1H-pyrazol-1-yl)butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Iodo-1H-pyrazol-1-yl)butan-1-ol is an organic compound that features a pyrazole ring substituted with an iodine atom at the 4-position and a butanol chain at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-iodo-1H-pyrazol-1-yl)butan-1-ol typically involves the iodination of a pyrazole precursor followed by the attachment of a butanol chain. One common method involves the reaction of 4-iodopyrazole with 4-chlorobutan-1-ol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(4-Iodo-1H-pyrazol-1-yl)butan-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction Reactions: The pyrazole ring can be reduced under hydrogenation conditions to yield dihydropyrazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF at elevated temperatures.
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Oxidation: 4-(4-Iodo-1H-pyrazol-1-yl)butanal.
Reduction: 4-(4-Iodo-1,2-dihydro-1H-pyrazol-1-yl)butan-1-ol.
科学的研究の応用
4-(4-Iodo-1H-pyrazol-1-yl)butan-1-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
作用機序
The mechanism of action of 4-(4-iodo-1H-pyrazol-1-yl)butan-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The iodine atom and the pyrazole ring play crucial roles in its interaction with molecular targets, influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-Iodo-1H-pyrazole: Lacks the butanol chain, making it less versatile in certain applications.
4-Iodo-3-methyl-1H-pyrazole: Contains a methyl group instead of a butanol chain, affecting its chemical reactivity and biological activity.
4-Iodo-1-isopropyl-1H-pyrazole: Features an isopropyl group, which alters its physical and chemical properties compared to 4-(4-iodo-1H-pyrazol-1-yl)butan-1-ol.
Uniqueness
This compound is unique due to the presence of both the iodine atom and the butanol chain, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
生物活性
4-(4-iodo-1H-pyrazol-1-yl)butan-1-ol is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound this compound features a butanol side chain attached to a pyrazole ring that contains an iodine substituent. This structure is significant as the presence of iodine can influence the compound's reactivity and biological interactions.
The biological activity of pyrazole derivatives often involves the modulation of various biochemical pathways:
- Inhibition of Enzymes : Many pyrazole derivatives act as enzyme inhibitors. For instance, certain pyrazoles have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
- Antioxidant Activity : Pyrazole compounds may exhibit antioxidant properties, which help in reducing oxidative stress within cells. This activity is critical for protecting cells from damage caused by reactive oxygen species (ROS).
Antitumor Activity
Research indicates that pyrazole derivatives can exhibit significant antitumor effects. For example, studies have shown that certain pyrazole compounds can inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest. The specific activity of this compound in this context needs further exploration, but its structural similarity to known antitumor agents suggests potential efficacy.
Anti-inflammatory Effects
Pyrazole derivatives are often investigated for their anti-inflammatory properties. Compounds similar to this compound have been shown to reduce inflammation markers in various models, suggesting a potential role in treating inflammatory diseases.
Research Findings and Case Studies
特性
分子式 |
C7H11IN2O |
|---|---|
分子量 |
266.08 g/mol |
IUPAC名 |
4-(4-iodopyrazol-1-yl)butan-1-ol |
InChI |
InChI=1S/C7H11IN2O/c8-7-5-9-10(6-7)3-1-2-4-11/h5-6,11H,1-4H2 |
InChIキー |
BPUACSNWZRBZMV-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NN1CCCCO)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















